REACTION_CXSMILES
|
[Br:1][CH:2]([CH3:6])[C:3](Br)=[O:4].C(N(CC)CC)C.[CH2:14]([S:21][CH2:22][CH2:23][OH:24])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C1(C)C=CC=CC=1>[Br:1][CH:2]([CH3:6])[C:3]([O:24][CH2:23][CH2:22][S:21][CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[O:4]
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Name
|
|
Quantity
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21.6 g
|
Type
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reactant
|
Smiles
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BrC(C(=O)Br)C
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Name
|
|
Quantity
|
10.1 g
|
Type
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reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
16.8 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)SCCO
|
Name
|
|
Quantity
|
30 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
150 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After the addition
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Type
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STIRRING
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Details
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the reaction mixture was stirred for a further 2 hours at room temperature
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Duration
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2 h
|
Type
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WASH
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Details
|
The mixture was then washed successively with 1 % strength by weight aqueous solution of sodium hydroxide and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying the organic phase over anhydrous sodium sulphate
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Type
|
DISTILLATION
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Details
|
the toluene was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)OCCSCC1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |